4-[Fluoro(diphenyl)silyl]-1-methylpiperidine
Description
Properties
CAS No. |
685139-59-7 |
|---|---|
Molecular Formula |
C18H22FNSi |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
fluoro-(1-methylpiperidin-4-yl)-diphenylsilane |
InChI |
InChI=1S/C18H22FNSi/c1-20-14-12-18(13-15-20)21(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI Key |
RHDBJRVHFJQPNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Method A: Grignard Reaction
- Preparation of 4-Bromopiperidine : Brominate 1-methylpiperidine using N-bromosuccinimide (NBS) in CCl₄.
- Magnesium Insertion : React 4-bromopiperidine with Mg in THF to form a Grignard reagent.
- Silylation : Quench with fluoro(diphenyl)silane (Ph₂SiF) in dry THF at 0°C to 25°C.
Reaction Scheme :
$$ \text{4-Bromopiperidine} \xrightarrow{\text{Mg}} \text{4-Piperidinemagnesium Bromide} \xrightarrow{\text{Ph}2\text{SiF}} \text{4-[Ph}2\text{SiF]-1-Methylpiperidine} $$
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Bromination | NBS, CCl₄, 60°C, 4 h | 75–90 | |
| Grignard Formation | Mg, THF, reflux, 2 h | 80–95 | |
| Silylation | Ph₂SiF, THF, 0°C → RT, 12 h | 60–75 |
Method B: Palladium-Catalyzed Coupling
This approach uses cross-coupling reactions for direct C–Si bond formation.
- 4-Iodopiperidine : Iodinate 1-methylpiperidine using I₂ and AgNO₃.
- Silylation : React with Ph₂SiF in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃).
Reaction Scheme :
$$ \text{4-Iodopiperidine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{4-[Ph}_2\text{SiF]-1-Methylpiperidine} $$
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Iodination | I₂, AgNO₃, CH₃CN, RT, 6 h | 70–85 | |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h | 55–70 |
Alternative Routes
Method C: Friedel-Crafts Alkylation
- 4-Fluorobenzaldehyde : Prepare via Balz-Schiemann reaction (diazonium salt decomposition).
- Condensation : React with 1-methylpiperidine to form an imine intermediate.
- Reduction : Hydrogenate the imine to yield the piperidine derivative.
Reaction Scheme :
$$ \text{4-Fluorobenzaldehyde} + \text{1-Methylpiperidine} \xrightarrow{\text{H}2, \text{Pd/C}} \text{4-[Ph}2\text{SiF]-1-Methylpiperidine} $$
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Diazonium Salt Prep. | NaNO₂, HBF₄, 0°C → 110°C | 65–80 | |
| Imine Formation | EtOH, RT, 12 h | 85–90 | |
| Hydrogenation | H₂, Pd/C, MeOH, 50°C, 6 h | 70–85 |
Challenges and Optimization
- Regioselectivity : Competing substitution at the 3- or 5-positions of piperidine requires steric directing groups (e.g., bulky bases).
- Silyl Group Stability : Fluorodiphenylsilane is moisture-sensitive; reactions are conducted under anhydrous conditions.
- Catalyst Poisoning : Fluorine atoms may deactivate Pd catalysts; ligand screening (e.g., PPh₃ vs. XPhos) is critical.
Biological and Industrial Relevance
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoro(diphenyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a variety of functionalized piperidine compounds.
Scientific Research Applications
Chemical Structure and Synthesis
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine features a fluorinated diphenylsilyl group attached to a 1-methylpiperidine moiety. Its unique structure enhances its reactivity and biological interactions, making it a subject of interest in drug discovery.
Synthesis Methods:
- The compound can be synthesized through various pathways, optimizing reaction conditions to maximize yield and purity. Preliminary studies indicate that similar compounds exhibit significant biological activities, suggesting that this compound may also possess similar properties .
The biological activity of this compound has been assessed in several studies, highlighting its potential in treating various conditions.
Key Biological Activities:
- Anticancer Properties: Compounds with similar structures have shown promising anticancer activities. For instance, derivatives have been evaluated for their ability to inhibit cancer cell growth, with some exhibiting significant efficacy against a range of human tumor cell lines .
- Neuroprotective Effects: The compound's structural features may facilitate interactions with neurological targets, potentially offering neuroprotective benefits in conditions such as Alzheimer's disease .
- Anti-inflammatory Effects: Preliminary assessments suggest that derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several studies have explored the applications of compounds related to this compound:
- Inhibition of Human Acetylcholinesterase (hAChE): A study identified analogues of the compound as potent inhibitors of hAChE, which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. The lead compound demonstrated favorable pharmacokinetic profiles and target engagement in animal models .
- Interaction Studies: Research focused on the binding affinity of this compound to various biological targets. These studies are essential for understanding the compound's mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4-[Fluoro(diphenyl)silyl]-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluoro(diphenyl)silyl group can influence the compound’s reactivity and binding affinity to various substrates. The piperidine ring may interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-[Fluoro(diphenyl)silyl]-1-methylpiperidine and related compounds:
Structural and Electronic Comparisons
- Silicon vs. Carbon Substituents : The fluoro(diphenyl)silyl group in the target compound introduces greater steric hindrance and weaker Si–C bonds compared to carbon-based substituents like diphenylmethylene (C=CPh₂) in 4-(diphenylmethylene)-1-methylpiperidine . Silicon’s electropositive nature may enhance Lewis acidity, facilitating coordination chemistry.
Physicochemical Properties
- Lipophilicity : The logP of terfenadine carboxylate (3.9) suggests high lipophilicity for diphenyl-containing piperidines . The target compound’s fluoro(diphenyl)silyl group may further increase hydrophobicity due to phenyl groups but reduce it slightly via fluorine’s polarity.
- Solubility: Sulfonyl-containing analogs (e.g., ) exhibit lower solubility in nonpolar solvents due to their polar substituents, whereas the target compound’s silyl group may enhance solubility in scCO₂ or aprotic solvents .
Biological Activity
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound includes a fluorinated diphenylsilyl group attached to a 1-methylpiperidine moiety, which may enhance its biological activity and interactions with various biological targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:
- Antidepressant properties
- Anticancer activity
- Neuroprotective effects
- Potential antitumor activity
The presence of the fluorinated diphenylsilyl group is believed to enhance the compound's reactivity and biological interactions, making it a candidate for further pharmacological evaluation.
Comparative Analysis of Structural Analogues
A comparison of this compound with structurally similar compounds reveals its unique potential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzylpiperidine | Fluorobenzyl group | Antidepressant properties |
| Diphenylmethylpiperidine | Methyl group instead of fluorine | Anticancer activity |
| 4-(Trifluoromethyl)piperidine | Trifluoromethyl group | Neuroprotective effects |
| N-(Diphenylphosphinoyl)-1-methylpiperidine | Phosphinoyl group | Potential antitumor activity |
Research into the mechanisms of action for this compound suggests that it may interact with various biological targets, including:
- Enzymatic Inhibition : The compound may exhibit inhibitory effects on specific enzymes, which could be relevant in treating conditions such as cancer and neurodegenerative diseases.
- Receptor Binding : Its structural features may allow it to bind effectively to neurotransmitter receptors, potentially influencing mood and cognitive functions.
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives, including those structurally related to this compound. For example:
- A study demonstrated that a related piperidine derivative showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, indicating potential anticancer properties .
- Another investigation revealed that certain piperidine compounds exhibited promising neuroprotective effects in models of neurodegeneration, suggesting their utility in treating Alzheimer's disease .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of piperidine derivatives. Notably, studies have shown that modifications to the piperidine ring can lead to improved pharmacokinetic profiles and increased target engagement in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
